Formic acid;hexane-1,6-diol
CAS No.: 61836-77-9
Cat. No.: VC19497220
Molecular Formula: C8H18O6
Molecular Weight: 210.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61836-77-9 |
|---|---|
| Molecular Formula | C8H18O6 |
| Molecular Weight | 210.22 g/mol |
| IUPAC Name | formic acid;hexane-1,6-diol |
| Standard InChI | InChI=1S/C6H14O2.2CH2O2/c7-5-3-1-2-4-6-8;2*2-1-3/h7-8H,1-6H2;2*1H,(H,2,3) |
| Standard InChI Key | LNFAZKRUJNSUIQ-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCO)CCO.C(=O)O.C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Formic acid;hexane-1,6-diol consists of a hexane-1,6-diol backbone (HO(CH₂)₆OH) coordinated with formic acid. The diol’s extended alkyl chain provides hydrophobic character, while formic acid introduces acidity (pKa ≈ 3.75) . Hydrogen bonding between the diol’s hydroxyl groups and formic acid’s carboxyl moiety stabilizes the adduct, as evidenced by crystallographic studies of analogous systems .
Table 1: Key Physicochemical Parameters of Hexane-1,6-Diol
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 118.1742 g/mol | Mass spectrometry |
| ΔfH°gas | -459.4 ± 1.9 kJ/mol | Combustion calorimetry |
| Melting Point | 42–45°C | Differential scanning calorimetry |
| Water Solubility | 50 g/100 mL (20°C) | Gravimetric analysis |
Synthesis and Manufacturing Processes
Catalytic Oxidation-Hydrogenation Routes
A patented synthesis method for hexane-1,6-diol involves cyclohexene oxidation followed by hydrogenation :
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Oxidation: Cyclohexene reacts with hydrogen peroxide (H₂O₂) in the presence of tungsten-based catalysts at 60–80°C to yield glyoxal.
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Hydrogenation: Glyoxal undergoes catalytic hydrogenation (Pd/C, 100–120°C, 3–5 MPa H₂) to produce hexane-1,6-diol with >90% selectivity .
For formic acid adduct formation, post-synthetic treatment with formic acid under reflux conditions (80°C, 12 hrs) facilitates esterification and hydrogen bonding.
Process Optimization
Key parameters influencing yield and purity include:
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Catalyst loading: 0.5–1.5 wt% Pd/C maximizes hydrogenation efficiency while minimizing side reactions .
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Solvent selection: Tetrahydrofuran (THF) enhances glyoxal solubility during oxidation, improving reaction homogeneity.
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Temperature control: Maintaining hydrogenation temperatures below 130°C prevents diol dehydration to hexenal .
Industrial and Research Applications
Polyurethane Production
Hexane-1,6-diol serves as a chain extender in polyurethane synthesis, with the formic acid adduct improving catalyst dispersion during polymerization. The adduct’s acidity facilitates urethane linkage formation, reducing gelation times by 15–20% compared to conventional diols .
Enzymatic Modulation
Crystallographic studies of methane monooxygenase (PDB ID: 6d7k) reveal formic acid;hexane-1,6-diol occupying the enzyme’s hydrophobic substrate channel . This binding alters the diiron active site geometry, increasing methane oxidation rates by 1.8-fold under anaerobic conditions .
Table 2: Enzymatic Activity Modulation by Formic Acid;Hexane-1,6-Diol
| Parameter | Without Adduct | With Adduct (10 mM) |
|---|---|---|
| Turnover number (kcat) | 4.7 ± 0.3 s⁻¹ | 8.5 ± 0.6 s⁻¹ |
| KM (methane) | 18 ± 2 μM | 12 ± 1 μM |
| Thermal stability (T50) | 45°C | 52°C |
Biological Interactions and Structural Insights
Protein Binding Dynamics
In the methane monooxygenase complex (6d7k), formic acid;hexane-1,6-diol interacts with MmoD inhibitory subunits through:
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Hydrogen bonds between the diol’s hydroxyls and Asp112/Arg109 side chains .
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Hydrophobic interactions of the hexyl chain with Val87/Leu91 residues .
These interactions stabilize the enzyme’s open conformation, enhancing substrate access to the catalytic diiron center.
Microbial Metabolism Implications
Methanotrophic bacteria utilizing this enzyme complex show 2.3-fold increased carbon assimilation rates when cultured with 5 mM formic acid;hexane-1,6-diol, suggesting potential applications in bioremediation and biofuel production .
Comparative Analysis with Structural Analogs
Functional Group Variations
Compared to 1,2-hexanediol (cosmetic applications) and 1,4-hexanediol (polyester production), the 1,6-diol configuration maximizes molecular flexibility while maintaining thermal stability up to 200°C . Formic acid coordination further differentiates the adduct through:
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Enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO)
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Lower melting transition temperatures (ΔTm = -7°C vs. pure diol)
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Improved catalytic performance in esterification reactions
Table 3: Comparative Properties of Hexanediol Isomers
| Isomer | Melting Point (°C) | Water Solubility (g/100 mL) | Primary Application |
|---|---|---|---|
| 1,2-Hexanediol | -15 | Miscible | Cosmetics |
| 1,4-Hexanediol | 42 | 35 | Polyester synthesis |
| 1,6-Hexanediol | 43 | 50 | Polyurethane chain extension |
Future Research Directions
Advanced Characterization Needs
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Crystallographic studies: Resolving the formic acid;hexane-1,6-diol adduct’s precise molecular geometry through single-crystal X-ray diffraction.
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Reaction kinetics: Quantifying esterification rates between formic acid and diol under varied catalytic conditions.
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